Methylurea-D6

Description

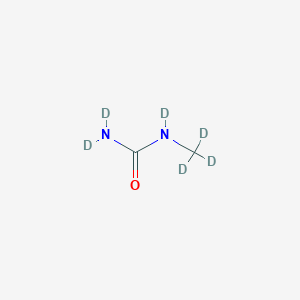

Structure

3D Structure

Properties

Molecular Formula |

C2H6N2O |

|---|---|

Molecular Weight |

80.12 g/mol |

IUPAC Name |

1,1,3-trideuterio-3-(trideuteriomethyl)urea |

InChI |

InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5)/i1D3/hD3 |

InChI Key |

XGEGHDBEHXKFPX-SQOCRZMJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N([2H])C(=O)N([2H])[2H] |

Canonical SMILES |

CNC(=O)N |

Origin of Product |

United States |

Research Context and Significance of Methylurea D6

Historical and Current Perspectives on Deuterated Compounds in Scientific Inquiry

The discovery of deuterium (B1214612), a stable isotope of hydrogen, by Harold Urey in 1932, opened up new frontiers in scientific research. scielo.org.mx Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, quickly became valuable probes in chemistry and biology. clearsynth.com

Historically, the primary application of deuterated compounds was in nuclear magnetic resonance (NMR) spectroscopy. Deuterated solvents are routinely used in NMR to avoid interference from the abundant hydrogen atoms in non-deuterated solvents, leading to clearer and more informative spectra. clearsynth.com

In recent years, the application of deuterated compounds has expanded significantly, particularly in the pharmaceutical industry. The "deuterium kinetic isotope effect" (KIE) is a key principle behind this expansion. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve breaking this bond. uwyo.edu This has led to the development of "deuterated drugs" with improved pharmacokinetic profiles, such as increased metabolic stability and reduced formation of toxic metabolites.

Beyond pharmaceuticals, deuterated compounds are increasingly used in materials science to create materials with enhanced properties and in environmental analysis for tracing pollutants. scbt.comisowater.com The growing demand for these compounds is a testament to their versatility and importance in modern scientific research. wiseguyreports.com

Specific Research Utility and Distinctive Characteristics of Methylurea-D6 as a Deuterated Probe

This compound is the isotopically labeled form of N-Methylurea. cymitquimica.com In this compound, the six hydrogen atoms have been replaced with deuterium. cymitquimica.com This specific deuteration makes it a highly valuable tool for a variety of research applications.

One of the primary uses of this compound is as an internal standard for the quantitative analysis of methylurea (B154334) and related compounds by mass spectrometry. cymitquimica.com The use of a deuterated internal standard is considered the gold standard in bioanalytical method development due to its ability to mimic the behavior of the analyte during sample preparation and analysis, leading to more accurate and reliable results.

Furthermore, this compound is utilized in studies investigating the metabolic pathways of compounds that produce methylurea as a metabolite. For instance, it can be used to trace the metabolism of caffeine, of which N-Methylurea is a potential byproduct. cymitquimica.com By using the deuterated form, researchers can distinguish between the methylurea produced from the administered compound and any pre-existing (endogenous) methylurea in the biological system.

The synthesis of other complex molecules also benefits from the use of this compound. It can serve as a deuterated building block in the synthesis of more complex isotopically labeled molecules, which can then be used in a wide array of research applications. cymitquimica.comcymitquimica.com

Below are the key chemical and physical properties of Methylurea and its deuterated analog:

| Property | Methylurea | This compound |

| Molecular Formula | C2H6N2O fishersci.se | C2D6N2O cymitquimica.com |

| Molecular Weight | 74.08 g/mol fishersci.se | 80.119 g/mol cymitquimica.com |

| Appearance | White to off-white crystalline solid chemicalbook.com | White Solid cymitquimica.com |

| Melting Point | 99-101 °C aareydrugs.com | Not specified |

| Solubility in Water | 1000 g/L (20 °C) fishersci.se | Not specified |

| CAS Number | 598-50-5 fishersci.se | 56683-43-3 cymitquimica.com |

Analytical Applications of Methylurea D6 in Advanced Research Methodologies

Quantitative Analysis in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In quantitative MS, the goal is to determine the amount of a specific compound in a sample. Methylurea-D6 plays a pivotal role in enhancing the accuracy and reliability of these measurements.

Role as an Internal Standard in LC-MS/MS and GC-MS Techniques

In quantitative chromatography-mass spectrometry methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and controls. scioninstruments.com The IS helps to correct for the loss of analyte during sample preparation and analysis. scioninstruments.com Ideally, an IS should be chemically similar to the analyte of interest. scioninstruments.com

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry. cerilliant.com This is because they have nearly identical chemical and physical properties to their non-labeled counterparts, including extraction recovery, ionization efficiency, and chromatographic retention time. scioninstruments.comcerilliant.com For instance, in the analysis of various herbicides, including phenylurea compounds, deuterated internal standards like diuron-D6 are used to ensure accurate quantification. ifremer.fr Similarly, deuterated compounds are employed as internal standards in the analysis of food packaging substances and other contaminants. au.dk

The use of a deuterated internal standard like this compound allows for the calculation of a peak area ratio between the analyte and the IS. This ratio is then used to determine the concentration of the analyte, effectively minimizing the impact of variations in sample processing and instrument response. scioninstruments.com

Mitigation of Matrix Effects and Ion Suppression in Analytical Assays

Biological and environmental samples are often complex matrices containing numerous compounds that can interfere with the analysis of the target analyte. sepscience.comresearchgate.net These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement, where the signal of the analyte is artificially decreased or increased, respectively. researchgate.netchromatographyonline.com This can significantly compromise the accuracy and precision of quantitative assays. chromatographyonline.com

Ion suppression is a major challenge in LC-MS-based analysis, particularly with electrospray ionization (ESI), and can be caused by co-eluting endogenous materials like lipids and proteins. sepscience.comresearchgate.netnih.govspectroscopyonline.com These interfering compounds can compete with the analyte for ionization, leading to a reduced signal. sepscience.comchromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is one of the most effective strategies to compensate for matrix effects. chromatographyonline.comnih.gov Because the deuterated standard co-elutes and experiences the same matrix effects as the non-labeled analyte, the ratio of their signals remains constant, thus providing a corrected and more accurate quantification. ifremer.frresearchgate.net Studies have shown that while significant ion suppression can be observed in complex matrices like plasma and urine, the use of appropriate deuterated internal standards can effectively minimize these effects. ifremer.frnih.gov

Method Development and Validation Utilizing Isotopic Standards

The development and validation of robust analytical methods are crucial for ensuring the reliability of research findings. The use of isotopic standards like this compound is an integral part of this process. For example, in the development of a method for determining N-Methylurea in a drug substance, a comprehensive validation process including specificity, sensitivity, accuracy, and precision was conducted. humanjournals.com

During method validation, isotopic standards are used to assess key parameters. The selection of an appropriate internal standard depends on factors like availability, cost, and potential for isotopic exchange. cerilliant.com The use of highly deuterated standards is often preferred to ensure sufficient mass separation from the native analyte and minimize potential cross-talk. cerilliant.com

The following interactive table summarizes the key considerations in utilizing isotopic standards for method development and validation:

Table 1: Key Parameters in Method Development and Validation with Isotopic Standards| Parameter | Role of Isotopic Standard (e.g., this compound) | Key Considerations |

|---|---|---|

| Specificity | Helps to confirm the identity of the analyte peak and ensure it is free from interference. | Chromatographic separation from potential interferences. |

| Linearity | Used to establish the relationship between the analyte concentration and the instrument response over a defined range. | The internal standard concentration should be consistent across all calibration standards. |

| Accuracy | The recovery of the analyte is assessed by comparing the measured concentration to the known spiked concentration. The IS corrects for variability. | The internal standard should mimic the behavior of the analyte during extraction and analysis. |

| Precision | Evaluates the repeatability and intermediate precision of the method. The IS helps to minimize variability. | Consistent addition of the internal standard to all samples is critical. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified. The IS improves signal-to-noise at low concentrations. | The purity of the internal standard is important to avoid interference at the LOQ. |

| Matrix Effect | The effect of the sample matrix on the analyte signal is evaluated and compensated for. | The internal standard should co-elute and experience the same matrix effects as the analyte. ifremer.frchromatographyonline.com |

Spectroscopic Investigations Employing Deuterium (B1214612) Labeling

Deuterium labeling is also a valuable tool in spectroscopic studies, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules.

In ¹H NMR spectroscopy, the signals from the hydrogen atoms of the solvent can overwhelm the signals from the analyte. To avoid this, deuterated solvents, where most of the ¹H atoms are replaced with deuterium (²H), are used. uwo.calabinsights.nl Common deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d6 (DMSO-d6), and deuterium oxide (D₂O). labinsights.nlclearsynth.com

While this compound itself is the subject of analysis in the contexts discussed previously, in the broader field of methylurea (B154334) research, deuterated solvents are essential. uwo.ca For instance, when studying the properties of methylurea or its derivatives using NMR, dissolving the compound in a deuterated solvent like DMSO-d6 is standard practice to obtain clear spectra of the analyte's protons. biorxiv.org The deuterated solvent serves multiple purposes: it dissolves the sample, its deuterium signal can be used for locking and shimming the NMR instrument to improve spectral resolution, and it minimizes interfering solvent peaks in the ¹H NMR spectrum. uwo.ca

The choice of deuterated solvent depends on the solubility of the analyte and the desired chemical shift range. clearsynth.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Methylurea |

| Diuron-D6 |

| Chloroform-d (CDCl₃) |

| Dimethyl sulfoxide-d6 (DMSO-d6) |

Elucidation of Molecular Structures and Dynamics via Deuterium Labels

The substitution of hydrogen with deuterium in this compound provides a powerful label for the elucidation of molecular structures and the study of molecular dynamics. Deuterium has a different nuclear spin and magnetic moment compared to hydrogen, which makes it a distinct marker in NMR spectroscopy. This isotopic substitution can lead to subtle but measurable changes in the properties of the molecule, which can be exploited to gain structural and dynamic information.

One of the key advantages of using deuterium labels is the simplification of ¹H NMR spectra. In a complex molecule, the proton signals can be numerous and overlapping, making interpretation difficult. By selectively replacing protons with deuterium, specific signals can be removed from the ¹H spectrum, aiding in the assignment of the remaining signals. While Methylurea is a relatively simple molecule, this principle is invaluable in the study of its interactions with more complex systems.

Furthermore, the quadrupolar nature of the deuterium nucleus provides a sensitive probe of the local electronic environment and molecular motion. The relaxation times of deuterium nuclei are highly dependent on the rate and anisotropy of molecular tumbling. By measuring these relaxation times, researchers can gain detailed insights into the rotational dynamics of the molecule. For this compound, this could be used to study its mobility in different solvents or its interaction with other molecules.

In the context of studying larger molecular assemblies, such as protein-ligand complexes, deuterium labeling of the ligand (in this case, this compound) can be particularly informative. The deuterium NMR signals of the bound ligand can provide information about its orientation, dynamics, and the nature of the binding pocket. This is a complementary technique to other structural biology methods like X-ray crystallography and cryo-electron microscopy.

The table below summarizes the key NMR properties of protium (B1232500) (¹H) and deuterium (²H) that are relevant to the application of this compound in structural and dynamic studies.

| Property | Protium (¹H) | Deuterium (²H) | Significance for this compound Applications |

| Natural Abundance | 99.98% | 0.015% | The low natural abundance of ²H means that the signals from labeled this compound are highly specific and have low background. |

| Nuclear Spin (I) | 1/2 | 1 | The spin-1 nature of ²H leads to quadrupolar relaxation, which is sensitive to molecular motion. |

| Gyromagnetic Ratio (γ) | 26.75 x 10⁷ rad T⁻¹s⁻¹ | 4.11 x 10⁷ rad T⁻¹s⁻¹ | The lower gyromagnetic ratio of ²H results in a lower resonance frequency and sensitivity compared to ¹H. |

| Quadrupole Moment (Q) | 0 | 2.86 x 10⁻³⁰ m² | The non-zero quadrupole moment of ²H provides a powerful handle for studying molecular dynamics and orientation. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Analogues

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules, providing a "fingerprint" that is unique to the molecule's structure and bonding. fiveable.meuni-siegen.de The substitution of hydrogen with deuterium in this compound leads to significant and predictable shifts in the vibrational frequencies of the molecule, which can be exploited for detailed vibrational analysis.

The frequency of a vibrational mode is dependent on the masses of the atoms involved and the strength of the chemical bond between them. fiveable.me According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the two atoms in the bond. Since deuterium is approximately twice as heavy as hydrogen, the vibrational frequencies of bonds involving deuterium (e.g., C-D, N-D) will be significantly lower than those of their hydrogen-containing counterparts (C-H, N-H).

This isotopic shift is a powerful tool for assigning vibrational bands in the IR and Raman spectra of complex molecules. By comparing the spectrum of Methylurea with that of this compound, researchers can confidently assign the bands corresponding to the vibrations of the methyl and urea (B33335) groups. For example, the C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of the IR spectrum, while the corresponding C-D stretching vibrations are expected to shift to the 2000-2250 cm⁻¹ region. nih.gov Similarly, N-H stretching and bending vibrations will show significant shifts upon deuteration.

In Raman spectroscopy, the principles are similar, with the technique providing complementary information to IR spectroscopy based on changes in polarizability during a vibration. uni-siegen.de Deuterium labeling can help to resolve overlapping peaks and provide clearer insights into the vibrational modes of the molecule. For instance, the C-D stretching region in the Raman spectrum is often less congested than the C-H stretching region, allowing for more precise analysis of the methyl group vibrations. nih.gov

The table below shows a hypothetical comparison of the expected vibrational frequencies for key functional groups in Methylurea and this compound, illustrating the effect of deuteration.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Methylurea (C-H, N-H) | Expected Frequency Range (cm⁻¹) in this compound (C-D, N-D) |

| N-H Stretch | 3200 - 3500 | 2400 - 2600 |

| C-H Stretch (methyl) | 2850 - 2960 | 2100 - 2250 |

| N-H Bend | 1550 - 1650 | ~1100 - 1200 |

| C-N Stretch | 1400 - 1470 | Minor shift expected |

| C=O Stretch | 1630 - 1680 | Minor shift expected |

Note: The exact frequencies can vary depending on the molecular environment and intermolecular interactions.

Chromatographic Techniques with Deuterated Analogues for Research Purposes

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. solubilityofthings.com In many advanced chromatographic applications, particularly those coupled with mass spectrometry (e.g., LC-MS, GC-MS), deuterated compounds like this compound play a crucial role as internal standards. ifremer.frresearchgate.net

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis in mass spectrometry. The ideal internal standard should have physicochemical properties that are very similar to the analyte of interest, but with a different mass-to-charge ratio (m/z) so that it can be distinguished by the mass spectrometer. Deuterated analogues like this compound are perfectly suited for this purpose.

In many research applications, the analyte of interest is present in a complex matrix, such as a biological fluid (blood, urine), an environmental sample (water, soil), or a food product. ifremer.frresearchgate.net These matrices can contain a multitude of other compounds that can interfere with the analysis, a phenomenon known as the "matrix effect." Matrix effects can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.

By adding a known amount of a deuterated internal standard like this compound to the sample at the beginning of the sample preparation process, the matrix effects can be effectively compensated for. Since the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it will behave in the same way during extraction, chromatography, and ionization. Any loss of analyte during sample preparation or any suppression/enhancement of the signal in the mass spectrometer will be mirrored by the internal standard.

The analyte and the internal standard will co-elute from the chromatography column, meaning they will enter the mass spectrometer at the same time. The mass spectrometer can then simultaneously measure the signal intensity of the analyte and the internal standard. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement is much more accurate and precise than simply measuring the absolute signal of the analyte, as it corrects for variations in sample recovery and matrix effects.

The table below outlines the key characteristics of this compound that make it an excellent internal standard for chromatographic analysis.

| Property | Description | Benefit for Chromatographic Analysis |

| Chemical Identity | Nearly identical to Methylurea | Co-elutes with the analyte, ensuring that it experiences the same matrix effects. |

| Mass Difference | Higher molecular weight due to deuterium | Allows for distinct detection from the analyte by the mass spectrometer. |

| Stability | Deuterium is a stable isotope | Does not undergo isotopic exchange under typical analytical conditions. |

| Purity | Available in high isotopic and chemical purity | Ensures accurate quantification. |

Mechanistic and Pathway Elucidation Studies with Methylurea D6

Investigation of Biochemical and Metabolic Pathways

The use of stable isotope-labeled compounds, such as Methylurea-D6, is a cornerstone of modern biochemical and metabolic research. These labeled molecules act as tracers, enabling the detailed mapping of metabolic pathways and the quantification of flux through these networks.

Tracing of Methylurea (B154334) Metabolism in Pre-clinical and In Vitro Model Systems

In pre-clinical and in vitro settings, this compound is instrumental in tracing the metabolic fate of the parent compound. creative-biolabs.com By introducing the deuterium-labeled version into biological systems like human liver microsomes, hepatocytes, or other cellular models, researchers can track its transformation into various metabolites. bioivt.comnih.govdls.com This process is crucial for identifying the enzymes responsible for metabolism, often within the cytochrome P450 superfamily, and for understanding potential metabolic differences across species. creative-biolabs.comsemanticscholar.org

For instance, metabolic stability studies measure the rate of disappearance of this compound when incubated with liver microsomes or other tissue preparations. creative-biolabs.comnih.gov This provides essential data on its intrinsic clearance, which can be used to predict its pharmacokinetic profile in vivo. semanticscholar.org The identification of metabolites is typically achieved using high-resolution mass spectrometry techniques, which can distinguish the deuterium-labeled metabolites from endogenous molecules. creative-biolabs.com

In vitro models used in these studies include:

Human Liver Microsomes (HLMs): These preparations contain a high concentration of drug-metabolizing enzymes and are used to assess metabolic stability and identify major metabolites. nih.govsemanticscholar.org

Hepatocytes: As the primary cell type in the liver, hepatocytes provide a more complete picture of metabolism, including both phase I and phase II reactions. dls.com

Recombinant Enzyme Systems: These systems allow for the study of specific enzymes in isolation, helping to pinpoint which ones are responsible for metabolizing this compound. bioivt.com

The data gathered from these studies are vital for understanding the disposition of methylurea and for predicting its behavior in more complex biological systems.

Table 1: Common In Vitro Model Systems for Metabolism Studies

| Model System | Description | Key Applications |

| Human Liver Microsomes (HLMs) | Subcellular fraction containing drug-metabolizing enzymes. | Metabolic stability, metabolite identification, enzyme kinetics. nih.govsemanticscholar.org |

| Hepatocytes | Intact liver cells. | Comprehensive metabolism studies, including uptake, metabolism, and efflux. dls.com |

| S9 Fraction | Supernatant fraction containing both microsomal and cytosolic enzymes. | Broad screening of metabolic pathways. creative-biolabs.com |

| Recombinant Enzymes | Purified enzymes expressed in a host system. | Reaction phenotyping to identify specific metabolizing enzymes. bioivt.com |

Analysis of Metabolic Flux and Compartmentation in Biological Research

Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. creative-proteomics.comrsc.org Stable isotope tracers like this compound are central to MFA, as they allow for the tracking of atoms through metabolic networks. creative-proteomics.comresearchgate.net When this compound is introduced into a system, the deuterium (B1214612) atoms are incorporated into downstream metabolites, and the extent of this incorporation provides a direct measure of the flux through the pathway. plos.org

Deuterium labeling, in particular, can offer insights into water utilization and the activity of specific dehydrogenases. creative-proteomics.commdpi.com However, the interpretation of deuterium labeling data can be complex due to potential isotope effects and exchange reactions with water, which must be carefully considered in the experimental design and data analysis. mdpi.com

The spatial organization of metabolism within the cell, known as compartmentation, can also be investigated using labeled compounds. By analyzing the isotopic enrichment of metabolites in different subcellular fractions, researchers can gain insights into the localization of metabolic pathways and the transport of intermediates between compartments. mdpi.com

Application in Metabolomics for Discrimination of Endogenous Metabolites and Pathway Activity

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. nih.gov A significant challenge in metabolomics is the accurate identification and quantification of specific compounds in a complex mixture. The use of isotopically labeled internal standards, such as this compound, is a powerful strategy to overcome this challenge.

In targeted metabolomics, known metabolites are quantified with high precision. nih.gov By spiking a sample with a known amount of this compound, it can serve as an internal standard for the quantification of endogenous methylurea. This approach improves the accuracy and reproducibility of the measurement by correcting for variations in sample preparation and instrument response.

Furthermore, in untargeted metabolomics, where the goal is to identify all detectable metabolites, the distinct mass of this compound allows it to be easily distinguished from the thousands of other compounds present in a biological sample. frontiersin.orgresearchgate.net This aids in the confident identification of methylurea and its metabolic products. The ability to differentiate between the exogenously supplied labeled compound and the endogenous pool is critical for studies aiming to measure pathway activity and turnover rates. nih.gov

Elucidation of Organic Reaction Mechanisms

The study of kinetic isotope effects (KIEs) is a fundamental tool for elucidating the mechanisms of chemical reactions. wikipedia.org By replacing an atom with its heavier isotope, such as hydrogen with deuterium in this compound, subtle changes in reaction rates can be observed, providing valuable information about the transition state of the reaction. nih.govprinceton.edu

Application of Kinetic Isotope Effects (KIE) in Methylurea Chemistry

The kinetic isotope effect is the ratio of the rate constant of a reaction with a light isotope to the rate constant of the same reaction with a heavy isotope (kH/kD). wikipedia.orgslideshare.net A KIE greater than 1, known as a normal KIE, indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. youtube.com Conversely, an inverse KIE (kH/kD < 1) suggests a change in hybridization at the labeled position in the transition state. youtube.com

In the context of methylurea chemistry, measuring the KIE using this compound can help to:

Determine if a C-H bond is broken in the rate-limiting step.

Probe the structure of the transition state.

Distinguish between different possible reaction mechanisms.

For example, a significant primary KIE would be expected for a reaction involving the abstraction of a hydrogen atom from the methyl group of methylurea in the rate-determining step.

Table 2: Interpreting Kinetic Isotope Effects

| KIE Value (kH/kD) | Interpretation | Mechanistic Implication |

| > 1 (Normal) | Bond to the isotope is broken in the rate-determining step. youtube.com | C-H bond cleavage is part of the slowest step of the reaction. |

| ≈ 1 | No significant change at the labeled position in the rate-determining step. | The labeled position is not involved in the rate-limiting step. |

| < 1 (Inverse) | Increase in bonding or steric hindrance at the labeled position in the transition state. youtube.com | Change in hybridization from sp2 to sp3 at the labeled carbon. |

Determination of Primary and Secondary Isotope Effects in Reaction Pathways

Kinetic isotope effects are categorized as either primary or secondary.

Primary KIEs are observed when a bond to the isotopically labeled atom is formed or broken in the rate-determining step. nih.govslideshare.net These effects are typically large, with kH/kD values often ranging from 2 to 7. The magnitude of the primary KIE can provide information about the symmetry of the transition state. princeton.edu

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are much smaller than primary KIEs and are classified based on the position of the isotope relative to the reaction center.

α-secondary KIEs involve isotopic substitution at the carbon atom undergoing a change in hybridization.

β-secondary KIEs involve isotopic substitution on a carbon adjacent to the reaction center and are often associated with hyperconjugation effects. libretexts.org

By carefully designing experiments with this compound and analyzing the resulting primary and secondary KIEs, it is possible to build a detailed picture of the reaction mechanism, including the structure of the transition state and the nature of the rate-determining step.

Insight into Transition State Structures and Rate-Determining Steps

The use of isotopically labeled compounds like this compound is instrumental in elucidating reaction mechanisms, particularly in identifying transition state structures and rate-determining steps. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. This effect is a powerful tool for understanding the bonding changes that occur in the transition state of the slowest, or rate-determining, step of a reaction. savemyexams.comchemistrytalk.orglibretexts.org

Computational chemistry, in conjunction with experimental data from studies using this compound, allows for the detailed modeling of transition state structures. researchgate.netresearchgate.netvaia.com These are high-energy, transient molecular configurations that exist at the peak of the reaction energy barrier. libretexts.org The geometry and energetic properties of the transition state provide profound insights into the nature of the chemical transformation. For instance, in reactions involving nucleophilic attack, the transition state might reveal the trajectory of the nucleophile and the extent of bond formation and cleavage.

Table 1: Illustrative Data from Mechanistic Studies

| Study Focus | Experimental Observation with this compound | Mechanistic Insight |

| Enzymatic Hydrolysis | Significant primary kinetic isotope effect (kH/kD > 2) | C-H bond cleavage is part of the rate-determining step. |

| Metal-Catalyzed Cross-Coupling | No significant kinetic isotope effect (kH/kD ≈ 1) | C-H bond cleavage occurs in a fast step after the rate-determining step. |

| Acid-Catalyzed Condensation | Inverse kinetic isotope effect (kH/kD < 1) | A change in hybridization at a carbon atom, leading to a stiffer C-H bending vibration in the transition state. |

This table provides hypothetical examples to illustrate how kinetic isotope effect data can be interpreted to gain mechanistic insights.

Studies on Isotopic Exchange and Dynamic Processes in Molecular Systems

This compound is a valuable tool for investigating isotopic exchange reactions and other dynamic processes within molecular systems. nih.govscispace.comresearchgate.net These studies provide information on the lability of hydrogen atoms and the conformational dynamics of molecules.

Isotopic exchange studies often involve monitoring the replacement of deuterium atoms in this compound with protium (B1232500) from the solvent or another reagent. The rate and selectivity of this exchange can reveal information about the acidity of the N-H protons and the accessibility of different sites within the molecule. For example, in the presence of a base or a metal catalyst, the deuterium atoms on the methyl group or the urea (B33335) nitrogen atoms may exchange at different rates, providing insights into the electronic environment and steric hindrance around these positions. scispace.com

Furthermore, techniques like dynamic NMR spectroscopy can be used in conjunction with this compound to study dynamic processes such as rotational barriers and conformational changes. dur.ac.uk The deuterium labeling can simplify complex proton NMR spectra and allow for the measurement of exchange rates between different conformations. This is particularly useful in systems where molecules can adopt multiple stable or transient shapes. researchgate.net The study of these dynamic equilibria is crucial for understanding molecular recognition, enzyme function, and the behavior of self-assembling systems. acs.orguni-muenchen.de

Table 2: Research Findings from Isotopic Exchange and Dynamic Studies

| Research Area | Technique | Key Finding with this compound |

| Catalysis | Mass Spectrometry, NMR | Elucidation of H/D exchange mechanisms on catalyst surfaces, revealing active sites and reaction intermediates. nih.govresearchgate.net |

| Supramolecular Chemistry | NMR Spectroscopy | Determination of the rates of association and dissociation in host-guest complexes, highlighting the role of hydrogen bonding. researchgate.net |

| Protein Folding | Neutron Scattering, NMR | Probing the solvent accessibility of different parts of a protein, providing insights into folding pathways and structural dynamics. |

This table presents examples of research applications and the types of information that can be obtained using this compound.

Computational and Theoretical Investigations of Methylurea D6

Quantum Chemical Calculations of Deuterated Urea (B33335) Derivatives

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. For deuterated urea derivatives like Methylurea-D6, these calculations provide insights into how isotopic substitution affects molecular geometries, vibrational frequencies, and electronic properties.

Theoretical studies on urea and its derivatives often employ Density Functional Theory (DFT) and ab initio methods to predict molecular structures and properties. acs.orgresearchgate.net For instance, calculations at the RHF/6-31++G** level have been used to determine the equilibrium geometry and harmonic force fields for urea and its isotopomers, both in the gas phase and in the crystalline state. acs.org These studies show that deuteration leads to subtle but predictable changes in bond lengths and angles due to the different zero-point vibrational energies of C-H versus C-D and N-H versus N-D bonds.

In the case of methylurea (B154334), computational studies have explored its conformational space and the energetic barriers to rotation around its bonds. researchgate.net The introduction of deuterium (B1214612) atoms in this compound, where the methyl and amine hydrogens are replaced by deuterium, would primarily affect the vibrational modes associated with these atoms. Quantum chemical calculations can precisely predict the shifts in these vibrational frequencies. For example, a linear correlation has been observed between the N-H stretching force constants and the inverse of the N-H bond lengths in urea and N,N′-dimethylurea, a relationship that is expected to hold for their deuterated counterparts. tandfonline.com

The table below summarizes typical computational methods and their applications in the study of urea derivatives.

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | B3LYP/6-31G(d) | Optimization of ground-state geometry, HOMO-LUMO energy levels. | pjoes.com |

| Hartree-Fock (RHF) | 6-31++G** | Determination of equilibrium geometry and harmonic force field. | acs.org |

| Møller-Plesset perturbation theory (MP2) | aug-cc-pVDZ | Calculation of potential energy surfaces and rotational barriers. | researchgate.net |

These computational approaches are crucial for interpreting experimental data and for providing a detailed picture of the molecular structure and dynamics of deuterated compounds like this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of urea derivatives is essential for understanding their structure-property relationships. For methylurea, computational studies have identified different stable conformers and the energy barriers that separate them. researchgate.net The potential energy surface (PES) of methylurea reveals cis and trans isomers, with the anti-geometry being the most stable. researchgate.net

The table below presents calculated rotational barriers for methylurea from a study using the MP2/aug-cc-pVDZ level of theory. These values provide a good approximation for what would be expected for this compound.

| Rotational Barrier | Energy (kcal/mol) | Reference |

| Rotation of methyl group | 0.9 | researchgate.net |

| Rotation around C(sp²)-N bond | ~9.0 | researchgate.net |

The study of the potential energy surface helps in understanding the flexibility of the molecule and the accessibility of different conformational states, which can influence its reactivity and interactions with other molecules.

Modeling of Isotopic Effects on Molecular Properties and Reactivity

Isotopic substitution, particularly the replacement of hydrogen with deuterium, leads to a variety of effects on molecular properties and reactivity, collectively known as isotope effects. These effects arise primarily from the change in mass, which alters the vibrational frequencies and zero-point energies of the molecule.

In the context of this compound, the most significant isotopic effects would be observed in its vibrational spectra and in any chemical reaction where the cleavage of a C-D or N-D bond is the rate-determining step (kinetic isotope effect). Thermodynamic properties are also affected; for example, studies on urea-d4 (B32875) in D2O have shown measurable isotope effects on osmotic coefficients and apparent molar volumes. osti.govresearchgate.net

Modeling these isotopic effects can be achieved through computational methods. By calculating the vibrational frequencies of both the normal and deuterated isotopomers, the change in zero-point energy (ΔZPE) upon deuteration can be determined. This ΔZPE can then be used to predict the magnitude of kinetic and equilibrium isotope effects.

Furthermore, compartmental models have been used to analyze nitrogen isotope effects in metabolic pathways involving urea, highlighting that processes like deamination and transamination are associated with isotopic fractionation. plos.org While this is a different type of isotope effect (¹⁵N vs. ¹⁴N), the underlying principles of using models to understand isotopic fractionation are similar.

Simulation of Spectroscopic Signatures for Deuterated Species

Computational chemistry plays a vital role in simulating the spectroscopic signatures of molecules, which is particularly useful for identifying and characterizing deuterated species like this compound. The simulation of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the structure of the synthesized compound and to understand the effects of deuteration.

Vibrational spectroscopy (IR and Raman) is especially sensitive to isotopic substitution. The vibrational frequencies of bonds involving deuterium are significantly lower than those involving hydrogen due to the increased mass of deuterium. For example, the N-H stretching vibrations in urea derivatives, which typically appear in the range of 3300-3500 cm⁻¹, would be shifted to lower wavenumbers in this compound. Similarly, the C-H stretching and bending modes of the methyl group would also be shifted. Theoretical calculations can predict these shifts with high accuracy. tandfonline.comresearchgate.net

NMR spectroscopy is another powerful tool for characterizing deuterated compounds. While deuterium itself is NMR active, it is often observed using specialized techniques. More commonly, the effect of deuterium substitution is observed in the ¹³C NMR spectrum, where the signals of carbon atoms bonded to deuterium are split into multiplets due to spin-spin coupling, and their chemical shifts can be slightly altered (isotope shift). acs.org

The table below lists some of the key spectroscopic techniques and the expected effects of deuteration for this compound.

| Spectroscopic Technique | Expected Effect of Deuteration |

| Infrared (IR) Spectroscopy | Shift of N-D and C-D stretching and bending vibrations to lower frequencies compared to N-H and C-H. |

| Raman Spectroscopy | Similar shifts in vibrational frequencies as in IR spectroscopy. |

| ¹³C NMR Spectroscopy | Splitting of carbon signals attached to deuterium; small isotope shifts in chemical shifts. |

| ¹H NMR Spectroscopy | Absence of signals corresponding to the methyl and amine protons. |

Simulated spectra, generated from quantum chemical calculations, are an invaluable aid in the interpretation of experimental spectra and are a cornerstone of the computational investigation of deuterated molecules.

Emerging Research Trajectories and Methodological Innovations for Methylurea D6 Studies

Integration with Advanced Multi-Omics Approaches

The use of stable isotopes is a cornerstone of quantitative analysis in the life sciences. Methylurea-D6, as a deuterated compound, is integral to these advanced methodologies, particularly in the fields of proteomics and metabolomics.

Deuterium (B1214612) Labeling in Quantitative Proteomics and Metabolomics Research

Deuterium labeling, a technique that involves the incorporation of deuterium into molecules, is a powerful tool in quantitative proteomics and metabolomics. oup.comnumberanalytics.com This method allows researchers to track and quantify changes in proteins and metabolites within a biological system. oup.comnumberanalytics.com

In quantitative proteomics , deuterium-labeled compounds serve as internal standards, enabling the precise measurement of protein abundance. oup.com One common method is metabolic labeling, where cells are grown in a medium containing a "heavy" isotope, such as deuterium. oup.combiorxiv.org This leads to the incorporation of the isotope into newly synthesized proteins. biorxiv.org By comparing the mass spectra of labeled and unlabeled samples, researchers can determine the relative amounts of specific proteins. oup.com However, a challenge with deuterium labeling in proteomics is the potential for a chromatographic shift, where the deuterated peptides elute at different times than their non-deuterated counterparts, which can affect the accuracy of quantification. acs.orgacs.org To address this, methods using other stable isotopes like 13C have been developed. acs.org

In metabolomics , deuterium labeling is used to trace the metabolic fate of molecules and to quantify metabolite concentrations and fluxes. numberanalytics.comresearchgate.net This provides a detailed picture of cellular metabolism. numberanalytics.com Deuterium oxide (D2O), or heavy water, is a cost-effective and versatile labeling precursor that can be used in a wide range of biological systems. researchgate.netnih.gov It allows for the labeling of various biomolecules, including amino acids, lipids, and nucleotides. researchgate.netresearchgate.net This approach has been instrumental in studying metabolic pathways and identifying biomarkers for diseases. acs.org

The integration of data from proteomics and metabolomics, known as multi-omics, provides a more comprehensive understanding of cellular processes. researchgate.netmdpi.com Deuterium labeling plays a crucial role in these integrated studies by enabling the simultaneous analysis of both proteomic and metabolomic changes. research-solution.commedchemexpress.com

Novel Applications in Supramolecular Chemistry and Materials Science Utilizing Deuterated Urea (B33335) Frameworks

Deuterated urea frameworks are finding new and exciting applications in the fields of supramolecular chemistry and materials science. Urea molecules are known for their ability to form hydrogen-bonded networks, which can create channels and inclusion compounds that can host guest molecules. researchgate.netaip.org

In supramolecular chemistry , the study of non-covalent interactions between molecules, deuterated urea derivatives are used to create complex, self-assembling structures. researchgate.netfrontiersin.org The substitution of hydrogen with deuterium can influence the strength and nature of these hydrogen bonds, allowing for fine-tuning of the resulting supramolecular architectures. These structures have potential applications in areas such as molecular recognition, catalysis, and the development of molecular capsules. researchgate.netfrontiersin.org

In materials science , deuterated urea is being investigated for its potential in creating novel materials with unique properties. For example, the study of pressure-induced phase transitions in deuterated urea has revealed new crystalline phases that are not observed in regular urea. researchgate.netresearchgate.net These findings could lead to the development of new materials with specific mechanical or electronic properties. While research has shown that urea does not form inclusion compounds with deuterium under high pressure, the study of these systems provides fundamental insights into molecular bonding. aip.org

Advancements in High-Throughput Deuteration Technologies for Research Scale Synthesis

The increasing demand for deuterated compounds like this compound in various research fields has driven the development of more efficient and scalable synthesis methods. ansto.gov.au

High-throughput deuteration technologies are emerging to accelerate the production of these valuable molecules. Traditional batch deuteration methods can be labor-intensive and limited in scale. ansto.gov.au Flow chemistry, a technique where reactions are run in a continuously flowing stream, offers a promising alternative. ansto.gov.au This method allows for better control over reaction parameters, which can lead to increased efficiency, improved selectivity, and reduced decomposition of the desired product. ansto.gov.au

Another area of advancement is in hydrogen-deuterium exchange (HDX) mass spectrometry . This technique is used to study protein dynamics and interactions. nih.govukri.org Recent developments have focused on creating high-throughput HDX-MS platforms that can analyze complex samples more efficiently. nih.govacs.org These platforms often incorporate automated sample handling and advanced separation techniques to handle the large number of samples required for these studies. ukri.org

Electrochemical methods are also being explored for deuteration reactions. A recent study demonstrated a solvent-free electrochemical system for the deuteration of various organic compounds with high efficiency and selectivity, showcasing its potential for large-scale production. researchgate.net

Future Prospects for Mechanistic Insights and Enhanced Analytical Precision

The ongoing advancements in deuterium labeling and analysis techniques hold great promise for the future of scientific research.

The use of deuterated compounds provides crucial mechanistic insights into chemical reactions and biological pathways. nih.govacs.org By tracking the position of deuterium atoms, researchers can elucidate reaction mechanisms and understand the intricate steps involved in metabolic processes. nih.govacs.orgchemrxiv.orgrsc.orgresearchgate.net This knowledge is essential for drug development, as it can help in designing molecules with improved metabolic stability and pharmacokinetic properties. ansto.gov.au

Furthermore, the continuous refinement of analytical techniques is leading to enhanced analytical precision . acs.org The development of new mass spectrometry methods and improved chromatographic separations is helping to overcome challenges such as the deuterium-induced chromatographic shift, leading to more accurate and reliable quantitative data. acs.orgacs.org The combination of high-throughput technologies and advanced analytical methods will enable researchers to conduct more complex and comprehensive studies, ultimately leading to a deeper understanding of the molecular world.

Q & A

Q. How can researchers optimize the synthesis of Methylurea-D6 to ensure high isotopic purity?

Q. What analytical techniques are most effective for confirming the structural integrity and isotopic labeling of this compound?

- Methodological Answer : Use a combination of -NMR to confirm the urea backbone and -NMR to detect deuterium positions. IR spectroscopy can validate functional groups (e.g., C=O at ~1650 cm). Cross-validate with isotopic ratio mass spectrometry (IRMS) for quantitative D6 analysis. Ensure spectral data align with non-deuterated controls and literature benchmarks .

Q. How should researchers assess and mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement strict reaction monitoring (e.g., in-situ pH/temperature tracking) and quality control protocols. Use statistical tools like ANOVA to compare yields and purity across batches. Include detailed metadata (e.g., reagent lot numbers, environmental conditions) in supplementary files to trace variability sources .

Advanced Research Questions

Q. What experimental designs are recommended for studying the kinetic isotope effects (KIEs) of this compound in enzymatic reactions?

Q. How can researchers resolve contradictions in spectral data during this compound characterization?

- Methodological Answer : Contradictions (e.g., unexpected -NMR signals) require iterative validation:

Replicate experiments to rule out procedural errors.

Use complementary techniques (e.g., X-ray crystallography for structural confirmation).

Compare results with computational models (DFT for NMR chemical shift predictions).

Document all discrepancies and resolutions in the "Results and Discussion" section, referencing analogous cases in deuterated compound literature .

Q. What methodologies are appropriate for evaluating the long-term stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at elevated temperatures (40°C, 60°C) and high humidity (75% RH). Monitor deuterium retention via MS and chemical stability via HPLC at intervals (1, 3, 6 months). Apply the Arrhenius equation to predict shelf life. Include a stability-indicating assay in the experimental protocol .

Methodological Best Practices

- Data Reproducibility : Follow guidelines from Medicinal Chemistry Research for documenting synthesis and characterization steps. Use IUPAC nomenclature and provide raw spectral data in supplementary materials .

- Ethical and Novel Considerations : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, explore this compound’s role in novel isotope tracing applications rather than duplicating prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.